molecular formula C7H5FN2O4 B1528583 2-Amino-4-fluoro-5-nitrobenzoic acid CAS No. 1194097-41-0

2-Amino-4-fluoro-5-nitrobenzoic acid

Cat. No.: B1528583
CAS No.: 1194097-41-0
M. Wt: 200.12 g/mol
InChI Key: NVZBXVCRFGPOAJ-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and nitro functional groups

Mechanism of Action

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Mode of Action

Nitro compounds, such as 2-amino-4-fluoro-5-nitrobenzoic acid, are known to have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence its interaction with its targets.

Biochemical Pathways

It is known to be involved in the synthesis of quinazolinones , which are known to inhibit the p38α MAPK pathway. The p38α MAPK pathway plays a crucial role in cellular responses to stress and inflammation.

Result of Action

As it is involved in the synthesis of quinazolinones , it may contribute to the inhibition of the p38α MAPK pathway, affecting cellular responses to stress and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-fluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzoic acid to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products:

    Reduction: 2-Amino-4-fluoro-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: 2-Nitro-4-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

2-Amino-4-fluoro-5-nitrobenzoic acid is utilized in several research domains:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-fluoro-4-nitrobenzoic acid
  • 2-Amino-3-fluoro-5-nitrobenzoic acid
  • 2-Amino-4-chloro-5-nitrobenzoic acid

Comparison: 2-Amino-4-fluoro-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules

Properties

IUPAC Name

2-amino-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZBXVCRFGPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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